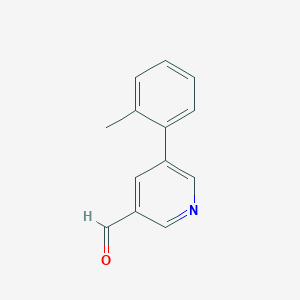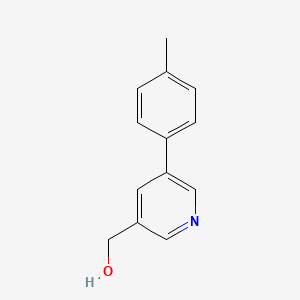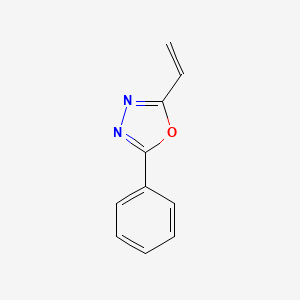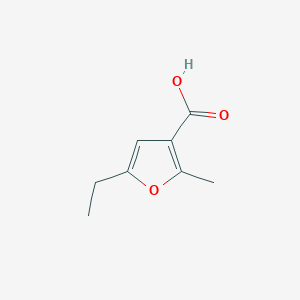
5-Ethyl-2-methylfuran-3-carboxylic acid
Overview
Description
5-Ethyl-2-methylfuran-3-carboxylic acid is an organic compound with the molecular formula C8H10O3. It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of an ethyl group at the 5-position, a methyl group at the 2-position, and a carboxylic acid group at the 3-position of the furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-2-methylfuran-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the alkylation of 2-methylfuran followed by carboxylation. The reaction typically proceeds as follows:
Alkylation: 2-methylfuran is treated with an alkylating agent, such as ethyl bromide, in the presence of a strong base like sodium hydride (NaH) to introduce the ethyl group at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-methylfuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Products may include furan-3-carboxylic acid derivatives with additional oxygen-containing functional groups.
Reduction: Products include 5-ethyl-2-methylfuran-3-methanol or 5-ethyl-2-methylfuran-3-aldehyde.
Substitution: Products vary depending on the substituents introduced during the reaction.
Scientific Research Applications
5-Ethyl-2-methylfuran-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic effects.
Industry: It is used in the production of fine chemicals and as a starting material for the synthesis of various industrial products
Mechanism of Action
The mechanism of action of 5-ethyl-2-methylfuran-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact pathways and molecular targets involved vary based on the context of its use and the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-furoic acid: Similar structure but lacks the ethyl group at the 5-position.
5-Methylfuran-3-carboxylic acid: Similar structure but lacks the methyl group at the 2-position.
2,5-Dimethylfuran-3-carboxylic acid: Contains two methyl groups at the 2 and 5 positions instead of an ethyl and a methyl group
Uniqueness
5-Ethyl-2-methylfuran-3-carboxylic acid is unique due to the specific arrangement of its substituents, which can influence its reactivity and the types of reactions it undergoes. This uniqueness makes it a valuable compound for specific synthetic applications and research studies .
Properties
IUPAC Name |
5-ethyl-2-methylfuran-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-3-6-4-7(8(9)10)5(2)11-6/h4H,3H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDFNMLBCKQSQFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(O1)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70613787 | |
| Record name | 5-Ethyl-2-methylfuran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70613787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64354-44-5 | |
| Record name | 5-Ethyl-2-methylfuran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70613787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
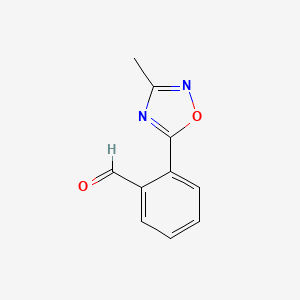
![N-Methyl-4-[(4-methylhomopiperazin-1-yl)methyl]benzylamine](/img/structure/B1629406.png)
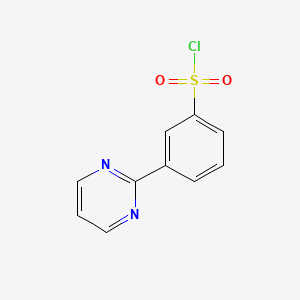


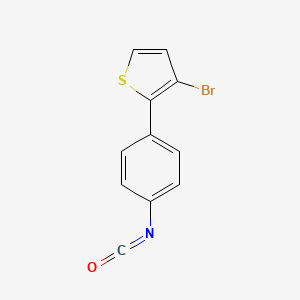
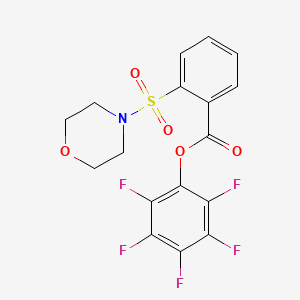
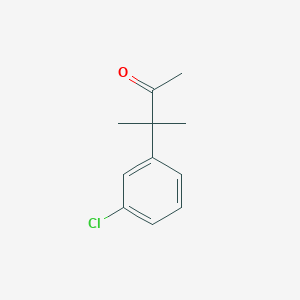
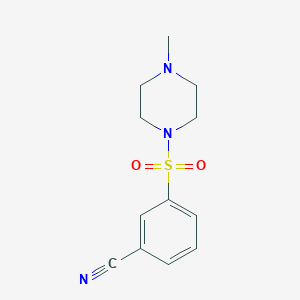
![6-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1629419.png)

